molecular formula C14H24N4O2S B6952449 N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide

N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide

Cat. No.: B6952449
M. Wt: 312.43 g/mol
InChI Key: IYEFSVGWZFSIEQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridin-4-ylmethyl group and an ethanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-16(2)21(19,20)12-11-17-7-9-18(10-8-17)13-14-3-5-15-6-4-14/h3-6H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEFSVGWZFSIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCN1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring. The pyridin-4-ylmethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the sulfonation of the ethanesulfonamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanesulfonamide
  • N,N-dimethyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanesulfonamide
  • N,N-dimethyl-2-[4-(quinolin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide

Uniqueness

N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanesulfonamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for targeted research and development.

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